molecular formula C₆¹³C₃H₈O₄ B1140803 Caffeic Acid-13C3 CAS No. 1185245-82-2

Caffeic Acid-13C3

Cat. No. B1140803
M. Wt: 183.14
InChI Key:
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Patent
US04337249

Procedure details

In accordance with the above flowchart, 3,4-dihydroxycinnamic acid (1) is reacted with acetic anhydride in pyridine for 18-30 hours and then extracted with organic solvents, giving 3,4-dihydroxycinnamic acid, diacetate (2) which is further converted to the 3,4-dihydroxycinnamic acid chloride (3) by treatment with thionyl chloride in dimethylformamide at -20° to -18° C. for 30-90 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].C([O:17][C:18](=[O:20])[CH3:19])(=O)C>N1C=CC=CC=1>[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[CH3:12][C:2]([CH2:19][C:18]([OH:17])=[O:20])=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC(=O)O)C=CC1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with organic solvents

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC(=O)O)C=CC1O
Name
Type
product
Smiles
CC(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04337249

Procedure details

In accordance with the above flowchart, 3,4-dihydroxycinnamic acid (1) is reacted with acetic anhydride in pyridine for 18-30 hours and then extracted with organic solvents, giving 3,4-dihydroxycinnamic acid, diacetate (2) which is further converted to the 3,4-dihydroxycinnamic acid chloride (3) by treatment with thionyl chloride in dimethylformamide at -20° to -18° C. for 30-90 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].C([O:17][C:18](=[O:20])[CH3:19])(=O)C>N1C=CC=CC=1>[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[CH3:12][C:2]([CH2:19][C:18]([OH:17])=[O:20])=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC(=O)O)C=CC1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with organic solvents

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC(=O)O)C=CC1O
Name
Type
product
Smiles
CC(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04337249

Procedure details

In accordance with the above flowchart, 3,4-dihydroxycinnamic acid (1) is reacted with acetic anhydride in pyridine for 18-30 hours and then extracted with organic solvents, giving 3,4-dihydroxycinnamic acid, diacetate (2) which is further converted to the 3,4-dihydroxycinnamic acid chloride (3) by treatment with thionyl chloride in dimethylformamide at -20° to -18° C. for 30-90 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].C([O:17][C:18](=[O:20])[CH3:19])(=O)C>N1C=CC=CC=1>[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[CH3:12][C:2]([CH2:19][C:18]([OH:17])=[O:20])=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC(=O)O)C=CC1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with organic solvents

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC(=O)O)C=CC1O
Name
Type
product
Smiles
CC(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.